4-Isothiocyanatophenyl alpha-D-mannopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

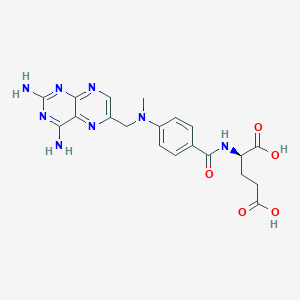

4-Isothiocyanatophenyl alpha-D-mannopyranoside is an organic isothiocyanate compound used in carbohydrate chemistry . It is a building block and reagent which is used for preparing neoglycoproteins . This solid powder carbohydrate melts at 179-182°C . β-D-mannoside is a component of this molecule .

Synthesis Analysis

The synthesis of 4-Isothiocyanatophenyl alpha-D-mannopyranoside involves a simple process. Mannosides were phosphorylated in a reaction with phosphoryl chloride, pyridine, and water at 0 degrees C for 1 h, by a procedure selective for primary hydroxyl groups . Purified p-aminophenyl 6-phospho-alpha-D-mannopyranoside was characterized by chromatographic, enzymatic, and 13C nuclear magnetic resonance spectroscopic methods .Molecular Structure Analysis

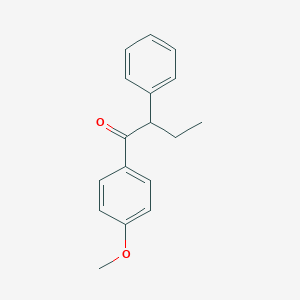

The molecular formula of 4-Isothiocyanatophenyl alpha-D-mannopyranoside is C13H15NO6S . The structure of the compound includes a mannoside and an isothiocyanate group attached to a phenyl ring .Chemical Reactions Analysis

As a reagent, 4-Isothiocyanatophenyl alpha-D-mannopyranoside is used in the preparation of neoglycoproteins . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

4-Isothiocyanatophenyl alpha-D-mannopyranoside is a solid powder carbohydrate that melts at 179-182°C . Its molecular weight is 313.33 g/mol . The compound has 4 hydrogen bond donors and 8 hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

4-Isothiocyanatophenyl alpha-D-mannopyranoside has been synthesized and characterized in various studies. One notable study describes the synthesis of p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside, which was then coupled to albumin. This research aimed to understand the fibroblast lysosomal enzyme recognition system, focusing on the chemical synthesis and characterization of the compound (G. N. Sando & E. Karson, 1980).

Biological Properties and Binding Affinity

Research has also focused on the biological properties and binding affinity of these compounds. For instance, the immunochemistry of antibodies sharing concanavalin A's anti-mannosyl binding specificity was studied using p-isothiocyanatophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside conjugated to hemocyanin (C. Reichert & I. Goldstein, 1979).

Development of Aggregation Assays

One interesting application is in the development of aggregation assays. Alpha-D-mannopyranosides, including 4-Isothiocyanatophenyl alpha-D-mannopyranoside, have been used as FimH antagonists in assays to inhibit the adhesion of Escherichia coli, providing insights into urinary tract infection treatments (D. Abgottspon et al., 2010).

Orientations Futures

The compound has been used in research to assess the effect of antigen delivery using a novel mannosylated dendrimer . It has also been used in a study to improve gene delivery mediated by mannosylated dendrimer/α-cyclodextrin conjugates . These studies suggest potential future directions in the fields of immunology and gene therapy.

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-BNDIWNMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452318 |

Source

|

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

CAS RN |

96345-79-8 |

Source

|

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.